molecular formula C6H6BrClN2O B2473761 5-Bromo-2-chloro-4-methoxypyridin-3-amine CAS No. 2416234-84-7

5-Bromo-2-chloro-4-methoxypyridin-3-amine

Cat. No.: B2473761
CAS No.: 2416234-84-7
M. Wt: 237.48
InChI Key: FDAHSJLVYPPOFD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHSJLVYPPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chloro 4 Methoxypyridin 3 Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, providing valuable information about the presence of chromophores and the extent of conjugation.

For 5-Bromo-2-chloro-4-methoxypyridin-3-amine, the UV-Vis spectrum is expected to be influenced by the pyridine (B92270) ring and its various substituents: a bromo group, a chloro group, a methoxy (B1213986) group, and an amino group. Each of these functional groups can affect the energy of the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions within the aromatic system.

The amino (-NH2) and methoxy (-OCH3) groups are strong auxochromes, meaning they are electron-donating groups that can increase the wavelength and intensity of the absorption bands of the pyridine chromophore. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms, respectively. Conversely, the chloro (-Cl) and bromo (-Br) groups are halogens that can have a more complex influence, exhibiting both electron-withdrawing inductive effects and electron-donating resonance effects.

In a substituted pyridine like this compound, the interplay of these electronic effects will determine the precise location of the absorption bands. It is anticipated that the π → π* transitions, which are typically more intense, will be red-shifted (shifted to longer wavelengths) compared to unsubstituted pyridine due to the cumulative effect of the auxochromic substituents. The weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen atom in the pyridine ring, are also expected to be present and may be influenced by solvent polarity.

Based on the analysis of similar substituted pyridines, the following table provides a projection of the likely electronic transitions for this compound.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

Predicted λmax (nm)Type of TransitionAssociated Chromophore
~ 250 - 280π → πSubstituted Pyridine Ring
~ 300 - 340π → πExtended Conjugated System
~ 350 - 400n → π*Pyridine Nitrogen Lone Pair

It is important to note that the actual absorption maxima can be influenced by the solvent used for the analysis. Polar solvents can lead to shifts in the absorption bands, particularly for n → π* transitions, due to interactions with the non-bonding electrons. Therefore, experimental verification is necessary to confirm the precise electronic transition energies for this compound.

Comprehensive Computational Analysis of this compound Not Available in Current Scientific Literature

Following an extensive search of publicly available scientific databases and scholarly articles, it has been determined that detailed computational and theoretical investigations specifically for the chemical compound This compound are not present in the current body of scientific literature.

The request specified a detailed article covering various aspects of computational chemistry, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM).

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 4 Methoxypyridin 3 Amine

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies from DFT)

Density Functional Theory (DFT) is a robust computational method used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. mdpi.com By calculating the harmonic frequencies, researchers can assign and interpret experimentally observed spectral bands, providing a detailed picture of the molecule's vibrational modes. globalresearchonline.net This process involves optimizing the molecular geometry to a minimum energy state and then computing the second derivatives of the energy with respect to atomic displacements. globalresearchonline.net

For a molecule like 5-Bromo-2-chloro-4-methoxypyridin-3-amine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the frequencies of characteristic bond vibrations. globalresearchonline.net These include N-H stretching of the amine group, C-Cl and C-Br stretching, C-O-C vibrations of the methoxy (B1213986) group, and various pyridine (B92270) ring deformation modes.

Theoretical calculations are performed on a single molecule in the gaseous state, whereas experimental spectra are often recorded on solid samples. nih.gov This difference, along with the harmonic approximation used in calculations, can lead to discrepancies. Consequently, calculated frequencies are often scaled by empirical factors to improve agreement with experimental data. mdpi.com

Illustrative Data for Vibrational Frequencies

While specific DFT calculations for this compound are not available in the cited literature, the following table illustrates the type of data generated in such a study, based on characteristic frequency ranges for similar functional groups found in related molecules. globalresearchonline.netmdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
N-H Asymmetric Stretch3400-3500Stretching of the two N-H bonds in the amine group out of phase.
N-H Symmetric Stretch3300-3400Stretching of the two N-H bonds in the amine group in phase.
C-H Stretch (Aromatic)3000-3100Stretching of the C-H bond on the pyridine ring.
C-H Stretch (Methoxy)2850-2960Stretching of the C-H bonds in the methyl group.
C=C, C=N Ring Stretch1400-1600Vibrations involving the stretching of the double bonds within the pyridine ring.
N-H Bend (Scissoring)1550-1650Bending motion of the H-N-H angle.
C-O Stretch (Methoxy)1000-1250Stretching of the C-O bonds in the methoxy substituent.
C-Cl Stretch600-800Stretching of the carbon-chlorine bond.
C-Br Stretch500-650Stretching of the carbon-bromine bond.

This table is illustrative and shows typical wavenumber ranges for the functional groups present in the molecule. Precise values would require specific DFT calculations.

Reaction Mechanism Studies through Computational Modeling (e.g., SNAr Pathways)

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for substituted aromatic and heteroaromatic compounds. Computational modeling is instrumental in elucidating the mechanisms and predicting the regioselectivity of these reactions. wuxiapptec.com For this compound, SNAr reactions involve the attack of a nucleophile on the pyridine ring, leading to the displacement of one of the halogen substituents (bromide or chloride).

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. The positions ortho and para to the ring nitrogen are particularly activated. In this molecule, the chloro group is at the activated C2 position (ortho to nitrogen), while the bromo group is at C5.

Computational studies can model the reaction pathway by:

Analyzing the Ground State: Calculating the molecular electrostatic potential (ESP) and the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. wuxiapptec.com The LUMO map can indicate the most electrophilic sites on the ring, which are the most susceptible to nucleophilic attack. wuxiapptec.com

Locating Transition States: Identifying the transition state structures for the nucleophilic attack at different positions (e.g., at C2 to displace chloride vs. at C5 to displace bromide).

Calculating Activation Energies (ΔG‡): Determining the energy barrier for each potential reaction pathway. The pathway with the lower activation energy is predicted to be the kinetically favored one, thus determining the major product. wuxiapptec.com

Studies on related polyhalogenated pyridines have shown that the relative reactivity of different halogens can be finely tuned and predicted. For instance, in 5-bromo-2-chloro-3-fluoropyridine, selective substitution of any of the three halogens can be achieved by carefully choosing the reaction conditions (e.g., palladium catalysis vs. SNAr conditions). nih.gov Computational analysis helps explain this selectivity by comparing the activation energies for substitution at each position. wuxiapptec.com

Illustrative Data for SNAr Reaction Pathways

Without specific computational studies on this compound, we can present an illustrative table of how activation energies would be used to predict regioselectivity in an SNAr reaction, for example, with a generic nucleophile (Nu⁻).

Reaction PathwayLeaving GroupRelative Activation Energy (ΔG‡) (kcal/mol) - IllustrativePredicted Outcome
Attack at C2Cl⁻XFavored if X < Y. The C2 position is activated by the ortho nitrogen atom.
Attack at C5Br⁻YFavored if Y < X. Bromide can be a good leaving group.

This table illustrates the principle of using calculated activation energies to predict reaction outcomes. The values 'X' and 'Y' are placeholders and would need to be determined through specific quantum mechanical calculations for a given nucleophile and reaction conditions.

These computational approaches provide invaluable predictive power, guiding synthetic chemists in designing selective reactions and understanding complex molecular behaviors without the need for extensive empirical experimentation.

Chemical Reactivity and Synthetic Transformations of 5 Bromo 2 Chloro 4 Methoxypyridin 3 Amine

Nucleophilic Substitution Reactions Involving Halogen Atoms

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2, C6) and para (C4) to the ring nitrogen. In 5-Bromo-2-chloro-4-methoxypyridin-3-amine, both halogen atoms are potential leaving groups for such reactions.

The regioselectivity of nucleophilic attack on the pyridine ring is a critical aspect of its reactivity. The chlorine atom at the C2 position and the bromine atom at the C5 position exhibit significantly different reactivities toward nucleophiles.

Activation by Ring Nitrogen : The C2 position is directly adjacent (alpha) to the electron-withdrawing ring nitrogen. This proximity strongly activates the C2 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The C4 position (para) is also activated, whereas the C3 and C5 positions (meta) are generally less reactive in SNAr reactions. wikipedia.orgchempanda.com

Leaving Group Ability : In nucleophilic aromatic substitutions, the bond to the leaving group is typically broken in the rate-determining step or a subsequent fast step. For halopyridines, the typical order of leaving group reactivity is F > Cl ≈ Br > I. chemrxiv.orgnih.gov

Influence of Substituents : The amino (-NH₂) group at C3 and the methoxy (B1213986) (-OCH₃) group at C4 are both strong electron-donating groups. Their presence generally deactivates the ring towards nucleophilic attack. However, their positional effects are key. The C2-chloro group is ortho to the C3-amino group and meta to the C4-methoxy group. The C5-bromo group is meta to both the C4-methoxy and C3-amino groups.

Considering these factors, the chlorine atom at the C2 position is the overwhelmingly preferred site for nucleophilic substitution. Its position alpha to the ring nitrogen provides significant activation, which is the dominant factor determining the site-specificity of the reaction. The bromine atom at C5 is in a meta-like position relative to the ring nitrogen and is not significantly activated, making it far less susceptible to displacement via an SNAr mechanism.

Table 1: Analysis of Regioselectivity in Nucleophilic Attack

PositionHalogenElectronic ActivationInfluence of Other GroupsPredicted Reactivity
C2ChlorineStrongly activated (ortho to ring nitrogen)Ortho to -NH₂, Meta to -OCH₃High (Primary site of attack)
C5BromineNot activated (meta to ring nitrogen)Meta to -NH₂ and -OCH₃Low (Unlikely to react)

Given the high reactivity of the C2-chloro position, this compound can serve as a substrate for the synthesis of various 2-substituted pyridine derivatives. The reaction involves the displacement of the chloride ion by a range of nucleophiles. While reactions of 2-chloropyridine (B119429) itself can sometimes yield mixtures of 2- and 4-substituted products, the existing methoxy group at C4 in the target molecule precludes substitution at that site. wikipedia.org

Common nucleophiles used in these transformations include primary and secondary amines, as well as thiols. Such reactions on activated heteroaryl chlorides can often be performed under thermal conditions, sometimes without a catalyst, although high temperatures may be required for unactivated substrates. nih.govresearchgate.net

Amination : Reaction with primary or secondary amines (R¹R²NH) would lead to the formation of the corresponding 2-amino-5-bromo-4-methoxypyridin-3-amine derivatives.

Thiolation : Reaction with thiols (RSH) or their corresponding thiolates (RS⁻) would yield 2-thioether-substituted pyridines.

Table 2: Representative Nucleophilic Substitution Reactions at the C2-Position

NucleophileReagent ExampleExpected Product
Primary AmineCyclohexylamine5-Bromo-N²-cyclohexyl-4-methoxypyridine-2,3-diamine
Secondary AminePiperidine (B6355638)5-Bromo-4-methoxy-2-(piperidin-1-yl)pyridin-3-amine
ThiolThiophenol5-Bromo-4-methoxy-2-(phenylthio)pyridin-3-amine

Reactivity of the Amino Group: Derivatization and Functionalization

The primary amino group at the C3 position is a versatile functional handle, allowing for numerous derivatization and functionalization reactions. It can act as a nucleophile or be converted into a diazonium group for subsequent transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with various electrophiles.

Acylation : The amino group readily undergoes acylation upon treatment with acylating agents such as acid chlorides or anhydrides. For example, reaction with acetic anhydride, in a manner analogous to the acylation of 5-bromo-2-methylpyridin-3-amine (B1289001), would yield the corresponding acetamide, N-(5-bromo-2-chloro-4-methoxypyridin-3-yl)acetamide. mdpi.com This transformation is often used to protect the amino group or to introduce new functionalities.

Alkylation : Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary and tertiary amines. Modern synthetic methods can achieve more controlled monoalkylation. One such strategy involves the conversion of the aminopyridine to an N-aminopyridinium salt, which then undergoes a self-limiting alkylation reaction via a transient, highly nucleophilic pyridinium (B92312) ylide intermediate. chemrxiv.orgacs.org

Table 3: Derivatization of the C3-Amino Group

Reaction TypeReagent ExampleProduct Structure Name
AcylationAcetic Anhydride ((CH₃CO)₂O)N-(5-Bromo-2-chloro-4-methoxypyridin-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-(5-Bromo-2-chloro-4-methoxypyridin-3-yl)-4-methylbenzenesulfonamide

The primary aromatic amino group can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents. This two-step process is a cornerstone of aromatic chemistry.

Diazotization : The aminopyridine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form the corresponding pyridin-3-diazonium salt. mnstate.edu

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method allows for the introduction of substituents that are not easily installed by other means. For instance, a Sandmeyer reaction on this compound could be used to replace the amino group with another chloro or bromo atom, or a cyano group. A patent for the synthesis of 5-Bromo-2,4-dichloropyridine utilizes a similar diazotization and chlorination of an aminopyridine precursor. google.com

Table 4: Potential Products via Sandmeyer Reaction

Copper(I) ReagentResulting SubstituentExpected Product Name
Copper(I) chloride (CuCl)-Cl5-Bromo-2,3-dichloro-4-methoxypyridine
Copper(I) bromide (CuBr)-Br3,5-Dibromo-2-chloro-4-methoxypyridine
Copper(I) cyanide (CuCN)-CN5-Bromo-2-chloro-4-methoxypyridine-3-carbonitrile

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is generally one of the most stable and unreactive functionalities on the molecule under typical synthetic conditions. It is an ether linkage to an aromatic ring, which is chemically robust. However, under specific and often harsh conditions, this group can undergo cleavage.

Demethylation : The primary reaction of the methoxy group is its cleavage to yield a hydroxyl group (a phenol). This demethylation requires strong reagents. Common methods include heating with strong protic acids like HBr or using Lewis acids such as boron tribromide (BBr₃). wikipedia.org Another effective method for cleaving aryl methyl ethers is heating with molten pyridinium hydrochloride (Pyr·HCl) at high temperatures (e.g., 180–210 °C). mdma.chresearchgate.net More selective and milder methods have also been developed; for instance, L-selectride has been shown to chemoselectively demethylate 4-methoxypyridine. elsevierpure.com

Electronic Effects : The methoxy group also exerts a strong electronic influence on the reactivity of the pyridine ring. As a meta-directing substituent relative to the C2 position, its electron-donating nature can have a deactivating effect on nucleophilic substitution at that site. capes.gov.br

Ring cleavage or opening involving the methoxy group is not a typical reaction pathway for this substrate. Such reactions are more characteristic of activated species like N-methoxypyridinium salts, which are structurally distinct. nih.gov

Table 5: Conditions for Demethylation of the Methoxy Group

ReagentTypical ConditionsProduct Name
Pyridinium hydrochloride (Pyr·HCl)Heat, 180-210 °C3-Amino-5-bromo-2-chloropyridin-4-ol
Boron tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature3-Amino-5-bromo-2-chloropyridin-4-ol
L-SelectrideReflux in THF3-Amino-5-bromo-2-chloropyridin-4-ol

Cleavage and Transformations

The functional groups of this compound offer several avenues for chemical transformation. The methoxy group, an ether linkage, is generally stable but can be cleaved under specific, often harsh, conditions. Typically, aryl methyl ethers are cleaved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). This reaction would convert the methoxy group into a hydroxyl group, yielding the corresponding pyridinol derivative. The conditions required for this transformation must be carefully selected to avoid unintended side reactions involving the other functional groups.

The primary amino group at the C-3 position is a key site for various transformations. It can undergo standard reactions typical of anilines and other amino-heterocycles, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -Br) in place of the amino group.

These transformations highlight the compound's utility as a scaffold for generating a diverse library of substituted pyridine derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations. A critical aspect of its reactivity is the chemoselectivity between the C-Br bond at the 5-position and the C-Cl bond at the 2-position. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-OTf >> C-Cl. illinois.edulibretexts.org Consequently, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C-5 position while leaving the C-2 chloro substituent intact for potential subsequent transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. illinois.edulibretexts.org For this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the C-5 position to yield 5-aryl or 5-vinyl derivatives. Studies on structurally similar compounds like 5-bromo-2-methylpyridin-3-amine have demonstrated the successful application of this reaction. nih.gov

Boronic Acid/Ester Potential Product Structure
Phenylboronic acid2-chloro-4-methoxy-5-phenylpyridin-3-amine
4-Methylphenylboronic acid2-chloro-4-methoxy-5-(p-tolyl)pyridin-3-amine
3-Furylboronic acid5-(furan-3-yl)-2-chloro-4-methoxypyridin-3-amine
Vinylboronic acid pinacol (B44631) ester2-chloro-4-methoxy-5-vinylpyridin-3-amine

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and requiring a base, would also occur selectively at the C-5 bromine of the title compound. wikipedia.org

Alkene Partner Potential Product Structure
Styrene2-chloro-4-methoxy-5-styrylpyridin-3-amine
Ethyl acrylateEthyl 3-(3-amino-2-chloro-4-methoxypyridin-5-yl)acrylate
1-Octene5-(oct-1-en-1-yl)-2-chloro-4-methoxypyridin-3-amine

Sonogashira Coupling: This coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly efficient for aryl bromides and provides a direct route to arylalkynes. wikipedia.orgresearchgate.netresearchgate.net

Terminal Alkyne Potential Product Structure
Phenylacetylene5-(phenylethynyl)-2-chloro-4-methoxypyridin-3-amine
1-Hexyne2-chloro-5-(hex-1-yn-1-yl)-4-methoxypyridin-3-amine
Trimethylsilylacetylene5-((trimethylsilyl)ethynyl)-2-chloro-4-methoxypyridin-3-amine

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance. Similar to the other cross-coupling reactions, the Negishi coupling of this compound would selectively form a new C-C bond at the C-5 position.

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion which is even more strongly deactivated. uoanbar.edu.iq When substitution does occur, it is directed to the C-3 and C-5 positions.

However, the reactivity of this compound towards EAS is significantly modified by its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups that donate electron density to the ring through resonance, counteracting the deactivating effects of the ring nitrogen and the halogens. The only available position for substitution on the ring is C-6. The directing effects of the substituents converge to make this position the most likely site for electrophilic attack.

Substituent (Position) Electronic Effect Directing Influence Effect on C-6 Position
-NH₂ (C-3)Activating (+R >> -I)Ortho, ParaPara (Activating)
-OCH₃ (C-4)Activating (+R > -I)Ortho, ParaMeta
-Cl (C-2)Deactivating (-I > +R)Ortho, ParaMeta
-Br (C-5)Deactivating (-I > +R)Ortho, ParaOrtho (Directing)

The strong para-directing influence of the C-3 amino group is the dominant activating force, strongly favoring substitution at the C-6 position. The ortho-directing effect of the C-5 bromine also supports this regioselectivity. Therefore, reactions such as nitration, halogenation, or sulfonation, if they proceed, are expected to occur exclusively at the C-6 position.

Oxidation and Reduction Pathways of the Compound

The redox chemistry of this compound involves reactions of the pyridine ring, the amino group, and the halogen substituents.

Reduction Pathways: Several reduction pathways are plausible for this molecule.

Hydrodehalogenation: A common transformation for aryl halides is the reductive removal of the halogen atom, replacing it with hydrogen. This is often achieved through catalytic hydrogenation (e.g., H₂, Pd/C, with a base like triethylamine (B128534) or magnesium oxide to neutralize the H-X byproduct). Given the higher reactivity of the C-Br bond, selective debromination at C-5 could likely be achieved under controlled conditions, yielding 2-chloro-4-methoxypyridin-3-amine. More forcing conditions could lead to the removal of both the bromine and chlorine atoms.

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine ring under more vigorous conditions. uoanbar.edu.iq Common methods include high-pressure catalytic hydrogenation using catalysts like nickel or rhodium. uoanbar.edu.iqnih.gov This transformation would convert the aromatic heterocycle into a saturated aliphatic one, significantly altering its chemical and physical properties.

Oxidation Pathways: The pyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, the substituents, particularly the amino group, are susceptible to oxidation. The primary amino group can be oxidized by various reagents (e.g., peroxy acids) to form nitroso or nitro compounds, though such reactions can be difficult to control and may lead to complex product mixtures or polymerization, similar to the oxidation of anilines. The methoxy group and the halogen substituents are generally stable to common oxidizing conditions that would target the amino group.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Heterocyclic Synthesis

5-Bromo-2-chloro-4-methoxypyridin-3-amine serves as a functionalized building block for the creation of diverse heterocyclic structures. The presence of multiple reactive sites allows for selective chemical transformations, enabling the construction of novel molecular frameworks. The bromine and chlorine atoms, for instance, are susceptible to displacement or can participate in cross-coupling reactions, while the amino group can be readily derivatized.

While direct examples of the use of this compound in complex heterocyclic synthesis are not extensively documented in publicly available literature, the reactivity of similar substituted pyridines provides a strong indication of its potential. For instance, related compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) are utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a variety of novel pyridine (B92270) derivatives. This type of reaction, which forms a carbon-carbon bond between the pyridine ring and an aryl group, highlights the utility of the bromo-substituent as a handle for molecular elaboration. Given its structure, this compound could foreseeably undergo similar transformations to yield a range of complex heterocyclic products.

Table 1: Potential Reactions for Heterocyclic Synthesis

Reaction TypeReagents and ConditionsPotential Product Class
Suzuki CouplingArylboronic acid, Palladium catalyst, BaseAryl-substituted pyridines
Buchwald-Hartwig AminationAmine, Palladium catalyst, BaseDiaminopyridine derivatives
Sonogashira CouplingTerminal alkyne, Palladium and Copper catalysts, BaseAlkynyl-substituted pyridines
Nucleophilic Aromatic SubstitutionNucleophile (e.g., alcohol, thiol)Ether or thioether substituted pyridines

Ligand Design and Coordination Chemistry

Currently, there is no specific information available in the scientific literature detailing the use of this compound in ligand design or coordination chemistry.

Pyridine-based Ligands in Metal-Catalyzed Organic Transformations

There are no documented instances of this compound being used to create pyridine-based ligands for metal-catalyzed organic transformations.

Studies of Metal Complexes with Pyridine Derivatives

No studies on metal complexes formed with this compound have been reported in the available literature.

Precursors for Advanced Organic Materials (e.g., Organic Semiconductors, Dyes)

The application of this compound as a precursor for advanced organic materials such as organic semiconductors or dyes has not been described in the current body of scientific research.

Exploration in Fluorescent Probes and Fluorescent Materials

There is no available research on the exploration of this compound in the development of fluorescent probes or fluorescent materials.

Green Chemistry Considerations in Synthesis and Application

Specific green chemistry considerations for the synthesis and application of this compound are not detailed in the available literature. General principles of green chemistry would advocate for synthesis routes that minimize waste, use less hazardous solvents, and are energy-efficient.

Future Research Directions and Perspectives for 5 Bromo 2 Chloro 4 Methoxypyridin 3 Amine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 5-Bromo-2-chloro-4-methoxypyridin-3-amine and its analogs. Traditional methods for the synthesis of substituted pyridines often rely on condensation reactions that may require harsh conditions and produce significant waste. illinois.edu Modern synthetic strategies are increasingly focused on green chemistry principles, such as multicomponent reactions, the use of environmentally friendly solvents, and microwave-assisted synthesis. researchgate.netnih.govnih.gov

Exploring catalytic C-H functionalization represents a particularly promising avenue. nih.govthieme-connect.com This approach allows for the direct introduction of functional groups onto the pyridine (B92270) core, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. Transition-metal catalysis has been extensively used for the C-H functionalization of pyridines, enabling alkylation, arylation, and other key bond formations. nih.govthieme-connect.com Research into developing catalytic systems that are selective for the specific C-H bonds of the this compound scaffold would be highly valuable. Furthermore, investigating enzymatic or bio-catalytic routes could offer a highly sustainable alternative for the synthesis of this and related compounds. acsgcipr.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Synthetic StrategyPotential AdvantagesPotential Challenges
Multicomponent Reactions High atom economy, operational simplicity, rapid access to complexity. researchgate.netnih.govIdentification of suitable reaction components and conditions for the target molecule.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control. nih.govnih.govScale-up limitations and initial equipment investment.
C-H Functionalization High step-economy, reduced waste, access to novel derivatives. nih.govthieme-connect.comAchieving high regioselectivity on a multi-substituted pyridine ring.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. acsgcipr.orgEnzyme discovery and optimization for non-natural substrates.

Advanced Computational Modeling for Deeper Mechanistic Understanding of Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights into the electronic structure and reactivity of this compound. tandfonline.comias.ac.inresearchgate.net Such studies can elucidate the influence of the various substituents on the electron distribution within the pyridine ring, predicting the most likely sites for electrophilic and nucleophilic attack.

Computational analysis can be employed to:

Predict Reactivity: Calculate molecular descriptors such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and Fukui functions to predict the reactivity and selectivity of different positions on the pyridine ring. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various chemical transformations, providing a detailed understanding of the underlying mechanisms. rsc.orgacs.org This can aid in optimizing reaction conditions and predicting the formation of potential byproducts.

Design Novel Catalysts: Simulate the interaction of the pyridine substrate with different catalysts to design more efficient and selective catalytic systems for its functionalization.

By combining theoretical calculations with experimental results, a synergistic approach can be developed to accelerate the discovery of new reactions and applications for this compound.

Exploration of New Chemical Transformations and Derivative Synthesis

The unique arrangement of functional groups in this compound opens up a wide range of possibilities for derivatization. The bromine and chlorine atoms are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. researchgate.net The amino group can be readily acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.

Future research could focus on:

Selective Functionalization: Developing methodologies for the selective reaction at one of the halogen positions, leaving the other available for subsequent transformations. This would enable the stepwise construction of highly complex and unsymmetrically substituted pyridines.

Transformations of the Methoxy (B1213986) Group: Investigating the cleavage of the methoxy group to the corresponding hydroxypyridine, which can then be used for further derivatization or to modulate the electronic properties of the molecule.

Ring-Forming Reactions: Utilizing the amino and adjacent methoxy or halogen groups to construct fused heterocyclic systems, leading to novel molecular scaffolds with potential biological activity.

The synthesis of a library of derivatives based on the this compound core would be a valuable resource for screening in various applications, including medicinal chemistry and materials science.

Integration into Complex Molecular Architectures for Diverse Chemical Applications

The functional handles present in this compound make it an excellent building block for the synthesis of larger, more complex molecules. Its incorporation into polymers, metal-organic frameworks (MOFs), or as a ligand for catalysis could lead to materials with novel properties and applications.

In the context of medicinal chemistry, substituted pyridines are prevalent in a large number of FDA-approved drugs. lifechemicals.comresearchgate.net The specific substitution pattern of this compound could be strategically utilized to mimic or interact with biological targets. Late-stage functionalization of complex, drug-like molecules with this pyridine derivative could be a powerful strategy for generating new therapeutic candidates. berkeley.edunih.govacs.org

Further research should explore the integration of this compound into:

Pharmaceutical Scaffolds: As a key intermediate in the synthesis of biologically active compounds.

Functional Materials: As a monomer for polymerization or a component in the design of new materials with specific electronic or optical properties.

Catalyst Ligands: The nitrogen atom and other functional groups could coordinate with metal centers to form novel catalysts for a variety of organic transformations.

Q & A

Q. What are the optimal synthetic pathways for 5-Bromo-2-chloro-4-methoxypyridin-3-amine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound often employs halogenation and methoxylation strategies. For example, precursors such as 5-Bromo-2-methylpyridin-3-amine (analogous to structures in ) can undergo chlorination using reagents like POCl₃ or SOCl₂ under reflux. Methoxy group introduction may involve nucleophilic substitution with NaOMe/MeOH at elevated temperatures (80–100°C). Yield optimization requires precise stoichiometric control of halogenating agents and inert atmospheres to minimize side reactions (e.g., over-halogenation). Reaction monitoring via TLC or HPLC is critical .

Q. How can regioselectivity challenges during substitution reactions be addressed in this compound’s derivatives?

Regioselectivity in pyridine systems is influenced by steric hindrance and electronic effects. The bromine atom at position 5 acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position. Chlorine at position 2 further deactivates the ring, making the 6-position less reactive. Computational tools like DFT calculations (e.g., Gaussian software) can predict reactive sites, while experimental validation via NMR (¹H/¹³C) and X-ray crystallography resolves ambiguities .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H NMR distinguishes methoxy (-OCH₃) and amine (-NH₂) protons, while ¹³C NMR identifies carbon environments (e.g., C-Br at ~105 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 251.94 for C₆H₆BrClN₂O).
  • XRD : Resolves crystal packing and bond angles, critical for confirming substitution patterns.
  • HPLC-PDA : Monors purity (>98%) and detects trace intermediates like dehalogenated byproducts .

Advanced Research Questions

Q. How do catalytic systems (e.g., Pd-based) enhance cross-coupling reactions involving this compound?

The bromine substituent enables Suzuki-Miyaura couplings with boronic acids. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (XPhos) improve efficiency in anhydrous THF or dioxane. For example, coupling with 3-pyridinylboronic acid at 80°C under N₂ yields biaryl derivatives. Catalyst loading (1–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly impact conversion rates. Leaching of Pd residues must be quantified via ICP-MS .

Q. What methodologies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies arise from assay conditions (e.g., bacterial strain variability, solvent toxicity). Standardized protocols include:

  • MIC Assays : Use CLSI guidelines with Mueller-Hinton broth for antimicrobial testing.
  • Cytotoxicity Screening : Compare against HEK-293 (normal) and HeLa (cancer) cells via MTT assays.
  • Dose-Response Curves : IC₅₀ values should be normalized to controls (DMSO ≤0.1%). Meta-analyses of SAR data (e.g., halogen vs. methoxy substituents) clarify structure-dependent bioactivity .

Q. How can computational modeling predict reactivity in novel derivatives of this compound?

Retrosynthetic AI tools (e.g., BenchChem’s Template_relevance models) propose feasible routes using databases like Reaxys. DFT calculations (B3LYP/6-31G*) simulate transition states for SNAr reactions, while molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes. Validation requires parallel synthesis and kinetic studies (e.g., Hammett plots) .

Q. What safety protocols are critical for handling hazardous intermediates during synthesis?

  • Ventilation : Use fume hoods for volatile reagents (POCl₃, SOCl₂).
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Disposal : Halogenated byproducts require neutralization (NaHCO₃) before incineration.
  • Spill Kits : Absorbent materials (vermiculite) for bromine/chlorine leaks.
    Safety data for analogs (e.g., 2,6-Dibromo-5-methoxypyridin-3-amine in ) highlight risks of respiratory irritation and environmental toxicity .

Q. How do substituent modifications (e.g., replacing Br with I) affect SAR in drug design?

Bromine’s electronegativity and van der Waals radius (1.85 Å) influence hydrophobic interactions in binding pockets. Iodine substitution (radius: 1.98 Å) may enhance affinity but reduce metabolic stability. Comparative studies using 5-Iodo-2-chloro-4-methoxypyridin-3-amine show altered logP values (2.1 vs. 1.8 for Br) and CYP450 inhibition profiles. MD simulations (AMBER) model these effects .

Q. What strategies stabilize this compound under acidic/basic conditions during storage?

  • pH Control : Store at neutral pH (6–8) in amber vials to prevent dehalogenation.
  • Temperature : –20°C under argon minimizes decomposition (e.g., hydrolysis of Cl to –OH).
  • Lyophilization : Freeze-drying enhances shelf life (>2 years) compared to solution storage.
    Stability studies on 5-Bromo-2-chloropyrimidine () show 10% degradation after 6 months at 4°C .

Q. Can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce enantiomerism. For example, Pd-catalyzed allylic amination with (R)-BINAP yields enantiomeric excess (>90% ee). Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while CD spectroscopy confirms absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.